Molecular Properties and Predicted Drug-Likeness: A Comparative Analysis
1-Cyano-N-cyclopropylmethanesulfonamide (MW 160.2) offers a significantly lower molecular weight compared to structurally more complex sulfonamide analogs, such as the cathepsin S inhibitor N-(1-cyanocyclopropyl)-3-cyclopropylmethanesulfonyl-2(R)-(2,2,2-trifluoro-1(S)-4-fluorophenylethylamino)-propionamide (MW > 500) [1]. Its calculated partition coefficient (cLogP) is estimated to be approximately 0.4, indicating a more balanced hydrophilicity relative to the unsubstituted cyclopropylmethanesulfonamide (cLogP ~0.2) .
| Evidence Dimension | Molecular Weight and Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW: 160.2 g/mol; cLogP: ~0.4 (estimated) |
| Comparator Or Baseline | Cyclopropylmethanesulfonamide (MW: ~135 g/mol; cLogP: ~0.2); Cathepsin S inhibitor (MW > 500 g/mol; cLogP > 3) |
| Quantified Difference | Target MW is 25 g/mol higher than cyclopropylmethanesulfonamide and over 340 g/mol lower than the advanced inhibitor. Target cLogP is ~0.2 units higher than cyclopropylmethanesulfonamide. |
| Conditions | In silico physicochemical property prediction. |
Why This Matters
This intermediate molecular weight and balanced lipophilicity position the compound as a favorable starting point for lead optimization, offering room for growth without immediate pharmacokinetic liabilities.
- [1] Canadian Patent CA 2580219. (2006). Polymorphs of the cysteine protease inhibitor... View Source
